Unveiling the Chemical Landscape of 3-Chloroalanine Hydrochloride: A Technical Guide for Researchers
Unveiling the Chemical Landscape of 3-Chloroalanine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – As a pivotal compound in contemporary biochemical and pharmaceutical research, 3-Chloroalanine hydrochloride continues to garner significant attention for its role as a potent enzyme inhibitor and its potential applications in drug development. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, synthesis, biological activity, and relevant experimental protocols.
Core Chemical and Physical Properties
3-Chloro-L-alanine hydrochloride is a synthetic amino acid analog distinguished by the substitution of a chlorine atom on the beta-carbon of alanine.[1] This structural modification is central to its biological activity. The compound is typically a white to off-white solid, soluble in water.[2]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇Cl₂NO₂ | [2][3][4] |
| Molecular Weight | 160.00 g/mol | [2][4] |
| CAS Number | 51887-89-9 | [2][3][4][5] |
| Appearance | White to off-white solid/powder | [2][6] |
| Melting Point | 205 °C (decomposition) | [6] |
| Solubility | Water: ≥ 100 mg/mL (625.00 mM) DMSO: 100 mg/mL (625.00 mM) | [2] |
| Storage Temperature | 4°C, sealed storage, away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended. | [2] |
| Purity (by HPLC) | min. 94.0 area% | [5] |
| Purity (by Argentometric Titration) | min. 98.0 % | [5] |
| Specific Rotation [α]20/D | +3.0 to +6.0 deg (c=0.7, HCl(1+2)) | [5] |
Synthesis and Manufacturing
The primary route for the synthesis of 3-Chloro-L-alanine hydrochloride involves the chlorination of L-serine. A common laboratory-scale synthesis protocol is as follows:
General Procedure for the Synthesis of 3-Chloro-L-alanine Hydrochloride from L-serine:
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Suspension: L-serine is suspended in a suitable solvent, such as methanol.
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Esterification: Thionyl chloride is added to the suspension to facilitate the formation of L-serine methyl ester hydrochloride. This step is crucial to protect the carboxylic acid group and prevent unwanted side reactions.
-
Chlorination: The resulting ester is then chlorinated using an additional amount of thionyl chloride in a solvent like dichloromethane or dichloroethane. This step substitutes the hydroxyl group of the serine backbone with a chlorine atom.
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Isolation: The final product, 3-Chloro-L-alanine hydrochloride, is isolated and purified.
A detailed, step-by-step protocol for a similar synthesis is often proprietary to chemical suppliers but the general methodology is well-established in organic chemistry.
Biological Activity and Mechanism of Action
3-Chloro-L-alanine hydrochloride is a well-documented inhibitor of several key enzymes, making it a valuable tool for studying metabolic pathways and a compound of interest for therapeutic development.
Enzyme Inhibition:
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Alanine Aminotransferase (ALAT): It acts as a competitive inhibitor of ALAT, an enzyme crucial for amino acid metabolism.[6][7] By blocking ALAT, it can disrupt the energy production pathways in rapidly proliferating cells, such as cancer cells.[7]
-
Alanine Racemase: This compound is known to inhibit alanine racemase, an enzyme essential for bacterial cell wall synthesis.
-
Serine Palmitoyltransferase (SPT): It has demonstrated inhibitory effects on SPT, the rate-limiting enzyme in sphingolipid biosynthesis, thereby impacting lipid metabolism and cell signaling.[7]
-
Other Enzymes: It has also been shown to inhibit threonine deaminase and the branched-chain amino acid transaminase.
Anti-cancer Potential and Signaling Pathway:
The inhibition of ALAT by 3-Chloro-L-alanine hydrochloride has been shown to suppress tumor progression in lung carcinoma.[6] This effect is linked to a shift in cancer cell metabolism. By inhibiting ALAT, the compound impairs D-glucose uptake and L-alanine production in cancer cells.[8] This leads to an initial energy deficit, activating AMP-activated protein kinase (AMPK) and promoting mitochondrial respiration.[8] The downstream effects include altered phosphorylation of p38 MAPK, ERK, and Rb1 proteins, ultimately leading to reduced cancer cell growth.[8]
Figure 1: Signaling pathway initiated by the inhibition of Alanine Aminotransferase (ALAT) by 3-Chloroalanine hydrochloride in cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological effects of 3-Chloroalanine hydrochloride. Below are outlines of key experimental methodologies.
Alanine Aminotransferase (ALT/GPT) Activity Assay
This assay measures the enzymatic activity of ALT. The principle involves the ALT-catalyzed transamination of L-alanine and α-ketoglutarate to produce pyruvate and L-glutamate. The pyruvate is then used in a subsequent reaction to produce a detectable signal (colorimetric or fluorometric).
General Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, substrate solution (containing L-alanine and α-ketoglutarate), and a pyruvate standard curve.
-
Sample Preparation: Prepare tissue homogenates, cell lysates, or serum samples.
-
Reaction Setup: In a 96-well plate, add the sample or pyruvate standard.
-
Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction. For inhibitor studies, 3-Chloroalanine hydrochloride would be pre-incubated with the enzyme or included in the reaction mixture.
-
Detection: After a defined incubation period, add a chromogenic agent that reacts with the generated pyruvate to produce a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.
-
Calculation: Determine the ALT activity in the samples by comparing their absorbance to the pyruvate standard curve.
Note: Specific concentrations, incubation times, and reagents may vary depending on the commercial kit used.[9][10]
Cytotoxicity Assay
To determine the cytotoxic effects of 3-Chloroalanine hydrochloride on cell lines, a standard cytotoxicity assay such as the MTT or MTS assay can be employed.
General Workflow:
Figure 2: General workflow for a cytotoxicity assay to evaluate the effect of 3-Chloroalanine hydrochloride on cell viability.
Safety and Handling
3-Chloro-L-alanine hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.
Conclusion
3-Chloroalanine hydrochloride is a versatile and potent tool in biochemical and pharmaceutical research. Its well-defined chemical properties and its specific inhibitory action on key metabolic enzymes provide a solid foundation for its use in studying cellular metabolism and for the development of novel therapeutic strategies, particularly in the field of oncology. This guide provides a foundational understanding for researchers to effectively and safely utilize this compound in their investigations.
References
- 1. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Chloro-L-alanine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. β-Chloro-L-alanine Alanineaminotransferaseinhibitor 51887-89-9 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ALT/GPT Detection Assay [protocols.io]
- 10. file.elabscience.com [file.elabscience.com]
